
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine typically involves the reaction of 2,5-difluoroaniline with formaldehyde and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Diazotization: 2,5-difluoroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reaction with Formaldehyde and Hydroxylamine: The diazonium salt is then reacted with formaldehyde and hydroxylamine hydrochloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its applications include the creation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-1-(2,4-Difluorophenyl)-N-hydroxymethanimine
- (Z)-1-(3,5-Difluorophenyl)-N-hydroxymethanimine
- (Z)-1-(2,6-Difluorophenyl)-N-hydroxymethanimine
Uniqueness
(Z)-1-(2,5-Difluorophenyl)-N-hydroxymethanimine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning affects its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H5F2NO |
|---|---|
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
(NZ)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4- |
Clé InChI |
DFMUWVCMTIGSEE-WMZJFQQLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)/C=N\O)F |
SMILES canonique |
C1=CC(=C(C=C1F)C=NO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
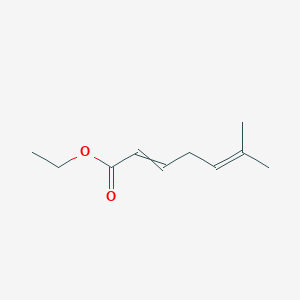
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
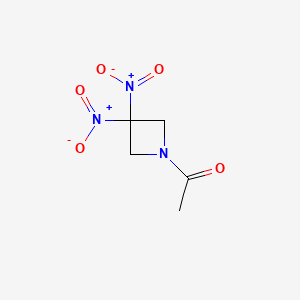
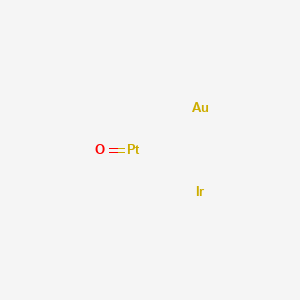
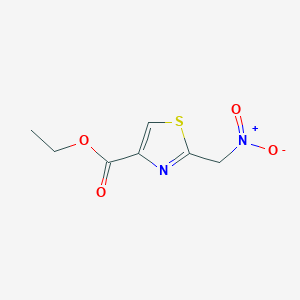
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
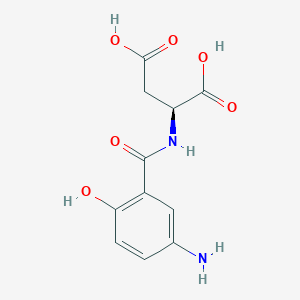
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)



